

# Spectroscopic Profile of 3-Hydroxybenzaldehyde: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 3-Hydroxybenzaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Hydroxybenzaldehyde** (m-hydroxybenzaldehyde), a key aromatic building block in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and utilization in research and development.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **3-Hydroxybenzaldehyde**. The proton ( $^1\text{H}$ ) and carbon-13 ( $^{13}\text{C}$ ) NMR spectra provide detailed information about the chemical environment of each atom.

### $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum of **3-Hydroxybenzaldehyde** exhibits distinct signals for the aldehydic proton, the hydroxyl proton, and the aromatic protons. The chemical shifts are influenced by the solvent used for analysis.

Assignment	Chemical Shift ( $\delta$ ) in DMSO- d <sub>6</sub> (ppm)[1]	Chemical Shift ( $\delta$ ) in CDCl <sub>3</sub> (ppm)[1]
Aldehyde Proton (-CHO)	9.938	9.930
Hydroxyl Proton (-OH)	10.0	6.72
Aromatic Protons	7.131 - 7.434	7.20 - 7.62

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides information about the carbon framework of the molecule.

Assignment	Chemical Shift ( $\delta$ ) in DMSO- d <sub>6</sub> (ppm)	Chemical Shift ( $\delta$ ) in CDCl <sub>3</sub> (ppm)
C=O (Aldehyde)	192.9	191.2
C-OH	158.2	155.8
C-CHO	137.6	137.2
Aromatic CH	115.0, 122.3, 123.5, 130.2	114.9, 122.9, 124.1, 130.3

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **3-Hydroxybenzaldehyde**. The key vibrational frequencies correspond to the hydroxyl, carbonyl, and aromatic moieties.

Vibrational Mode	Frequency (cm <sup>-1</sup> )
O-H stretch (phenolic)	3400-3100 (broad)
C-H stretch (aromatic)	3100-3000
C=O stretch (aldehyde)	~1700
C=C stretch (aromatic)	1600-1450

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of the molecule and its fragments, confirming the molecular weight and offering insights into its fragmentation pattern. The molecular weight of **3-Hydroxybenzaldehyde** is 122.12 g/mol .[\[2\]](#)[\[3\]](#)

Ion	$m/z$ Ratio	Description
$[M]^+$	122	Molecular Ion
$[M-H]^+$	121	Loss of a hydrogen radical
$[M-CHO]^+$	93	Loss of the formyl group
$[C_5H_5]^+$	65	Fragmentation of the aromatic ring

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

### NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-25 mg of **3-Hydroxybenzaldehyde** for  $^1H$  NMR and 20-50 mg for  $^{13}C$  NMR.[\[4\]](#)
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- $d_6$  or  $CDCl_3$ ) in a clean, dry vial.[\[4\]](#)
- To ensure a homogeneous solution, gently vortex or sonicate the mixture.[\[4\]](#)
- If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[\[5\]](#)
- The final sample height in the NMR tube should be approximately 4-5 cm.[\[4\]](#)
- Cap the NMR tube and wipe the exterior with a lint-free tissue.[\[4\]](#)

#### Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
- Place the sample into the NMR magnet.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity, which sharpens the NMR signals.
- Tune and match the probe for the desired nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).
- Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, spectral width, relaxation delay).

## Infrared (IR) Spectroscopy

#### Sample Preparation (Thin Solid Film Method):[\[6\]](#)

- Dissolve a small amount (a few milligrams) of **3-Hydroxybenzaldehyde** in a volatile solvent like methylene chloride or acetone.[\[6\]](#)
- Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.
- Using a pipette, apply a drop of the solution to the center of the salt plate.[\[6\]](#)
- Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the plate.[\[6\]](#)

#### Data Acquisition:

- Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.
- Acquire the background spectrum of the empty instrument.
- Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (Electron Ionization - EI)

### Sample Introduction:

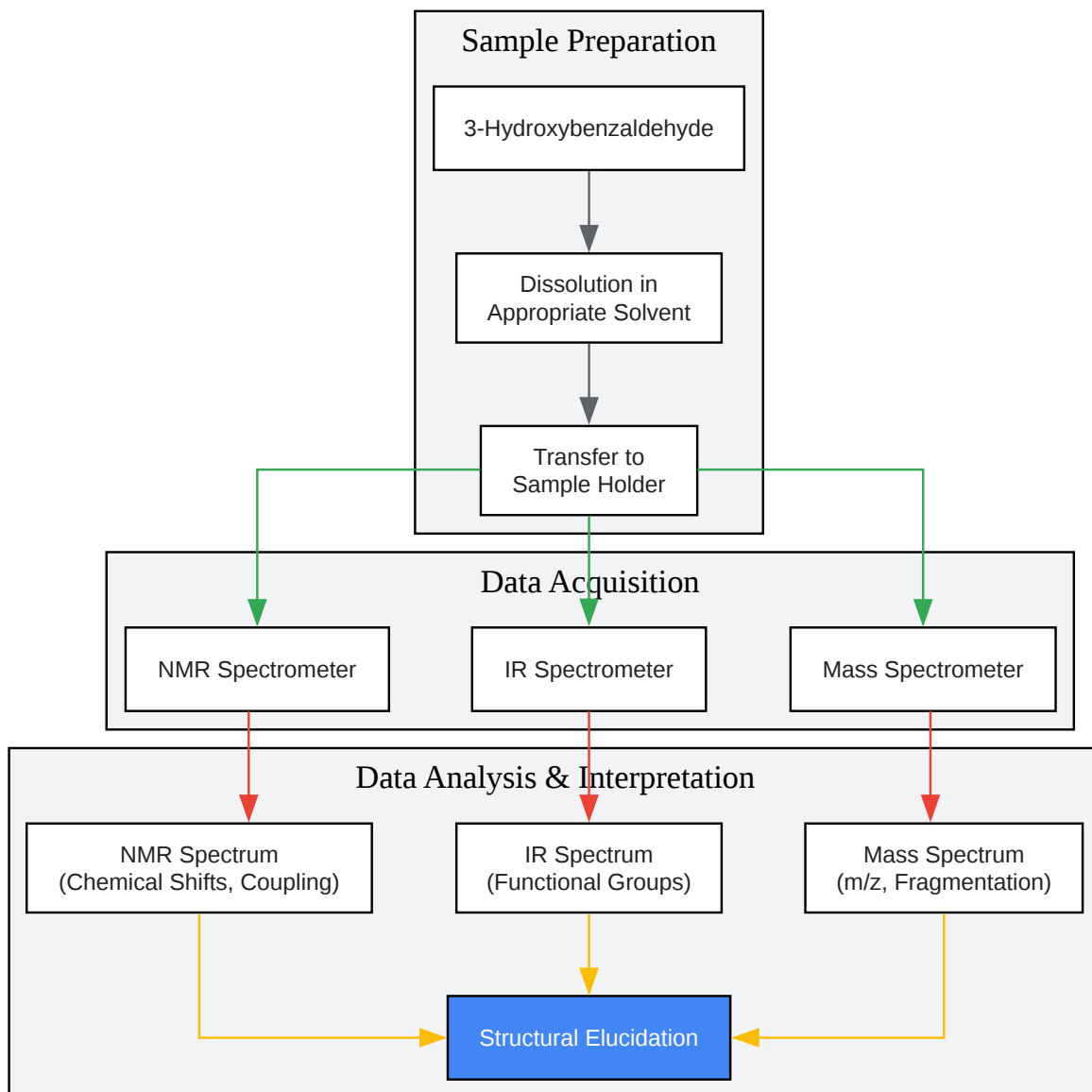
- Introduce a small amount of the **3-Hydroxybenzaldehyde** sample into the mass spectrometer. For solid samples, this is often done using a direct insertion probe which is heated to vaporize the sample into the ion source.[7]

### Ionization and Analysis:

- In the ion source, the vaporized sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV), causing ionization and fragmentation.[8]
- The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.
- The mass analyzer, using a magnetic or electric field, separates the ions based on their mass-to-charge ( $m/z$ ) ratio.[7][9]
- The separated ions are detected by a detector, which measures their abundance.
- The data system records the abundance of each ion as a function of its  $m/z$  ratio, generating the mass spectrum.

## Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Hydroxybenzaldehyde**.



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